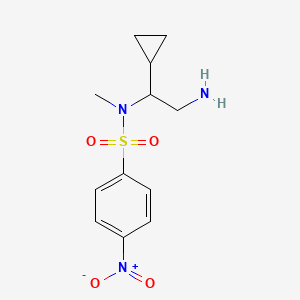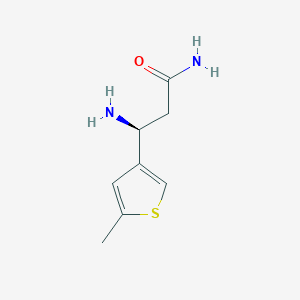
(3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with a methyl group and an amino group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylthiophene-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(5-methylthiophen-2-yl)propanamide
- (3S)-3-Amino-3-(4-methylthiophen-3-yl)propanamide
Uniqueness
- Structural Features : The specific position of the methyl group on the thiophene ring and the (3S)-configuration provide unique steric and electronic properties.
- Reactivity : The compound’s reactivity in various chemical reactions differs from its analogs due to these structural features.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-methylthiophen-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H2,10,11)/t7-/m0/s1 |
InChI Key |
CWJVSJQHZNIJSW-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CS1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC(=CS1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13323140.png)
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13323145.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13323147.png)
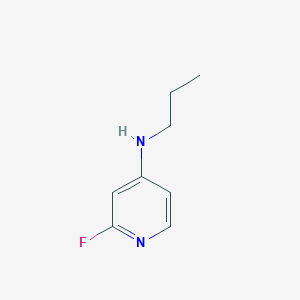
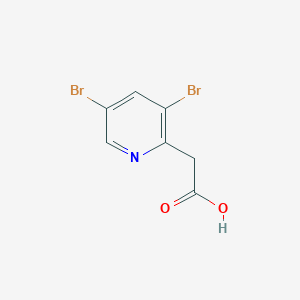
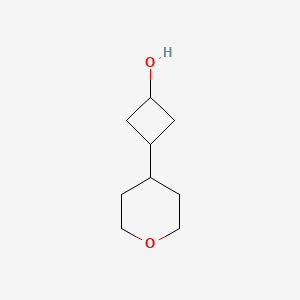
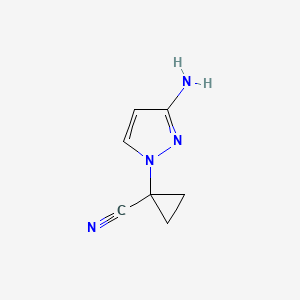
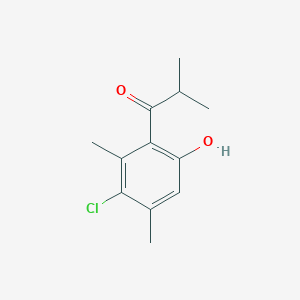

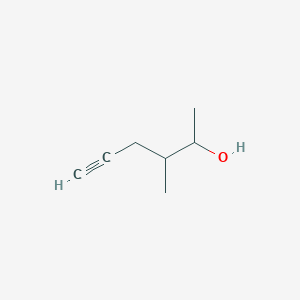
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
![Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide](/img/structure/B13323209.png)

